1-Cyclopropyl-4-fluoro-2-methylbenzene

Description

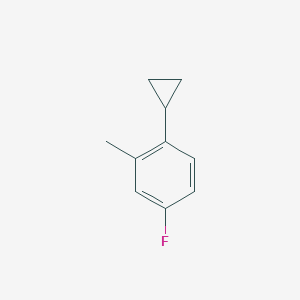

1-Cyclopropyl-4-fluoro-2-methylbenzene is an aromatic hydrocarbon featuring a benzene ring substituted with a cyclopropyl group at position 1, a fluorine atom at position 4, and a methyl group at position 2. Its molecular formula is C₁₁H₁₁F, with a molecular weight of 162.21 g/mol. This compound is primarily used in pharmaceutical and agrochemical research, though its full toxicological and ecological profiles remain under investigation .

Properties

Molecular Formula |

C10H11F |

|---|---|

Molecular Weight |

150.19 g/mol |

IUPAC Name |

1-cyclopropyl-4-fluoro-2-methylbenzene |

InChI |

InChI=1S/C10H11F/c1-7-6-9(11)4-5-10(7)8-2-3-8/h4-6,8H,2-3H2,1H3 |

InChI Key |

JXHBWMVOMUVWPG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Reagents

- 4-Fluoro-2-methylbenzaldehyde or derivatives

- Cyclopropane carbonyl chloride or bromocyclopropane

- Bases such as triethylamine or diisopropylethylamine

- Solvents: toluene, tetrahydrofuran (THF), or ethanol

Reaction Conditions

- The reaction of 4-fluorophenylacetic acid with cyclopropane carbonyl chloride under mild conditions forms 1-Cyclopropyl-2-(4-fluorophenyl)ethanone, a key intermediate structurally related to this compound.

- Halogenation of this intermediate with bromine reagents can further functionalize the molecule towards the target compound.

- Typical temperatures range from room temperature to reflux (approximately 80–110°C).

- Reaction times vary from several hours to overnight depending on scale and conditions.

Yields and Purity

- Industrially optimized processes report high yields (above 90%) and purity suitable for pharmaceutical intermediates.

Method 2: Conversion from 4-Fluoro-2-methylbenzaldehyde via Oxime and Nitrile Intermediates

While this method primarily targets 4-fluoro-2-methylbenzonitrile, it provides a foundation for further cyclopropylation to obtain this compound.

Stepwise Process

| Step | Transformation | Reagents & Conditions | Temperature | Notes |

|---|---|---|---|---|

| 1 | 4-Fluoro-2-methylbenzaldehyde to 4-fluoro-2-methylbenzaldoxime | Hydroxylamine hydrochloride, base (e.g., diisopropylethylamine), ethanol | 20–25°C | Mild, efficient oximation |

| 2 | 4-Fluoro-2-methylbenzaldoxime to 4-fluoro-2-methylbenzonitrile | Sodium bisulphate monohydrate, toluene | 110–115°C | Dehydration reaction |

| 3 | Further functionalization to cyclopropyl derivative | Cyclopropylation reagents (not detailed in source) | Variable | Requires additional steps |

Reaction Notes

- The oxime formation is carried out at mild temperatures to ensure high selectivity and yield.

- The dehydration step uses sodium bisulphate monohydrate in toluene, avoiding toxic reagents and high boiling solvents.

- The nitrile intermediate is a versatile platform for further cyclopropylation reactions.

Method 3: Mechano-synthesis and Ball Milling Techniques for Cyclopropylation

Recent advances include solvent-free or minimal solvent mechanochemical methods to construct cyclopropyl-substituted fluoroaromatics.

Procedure Highlights

- Using stainless steel ball milling jars, 4-bromoquinoline derivatives react with bromocyclopropane under mechanical agitation to yield cyclopropylated products.

- This method achieves moderate yields (~50%) but offers greener chemistry advantages.

- The reaction is scalable to gram quantities with acceptable E-factors (environmental impact metrics).

Applicability

- Although demonstrated on quinoline derivatives, the methodology shows potential for adaptation to fluoromethylbenzene substrates.

- The cyclopropyl motif introduction under mechanochemical conditions avoids harsh reagents and solvents.

Summary Table of Preparation Methods

Research Results and Analysis

- The cyclopropylation via reaction with cyclopropane carbonyl chloride is the most direct and high-yielding route for producing cyclopropyl-substituted fluoroaromatics, including this compound.

- The oxime-nitrile pathway is well-established for producing fluoromethylbenzenes with high purity and offers a clean intermediate for further cyclopropylation.

- Mechanochemical methods represent an innovative, environmentally friendly alternative but currently provide moderate yields and require further optimization for this specific compound.

- Avoidance of toxic reagents such as bromo intermediates and high boiling solvents is a priority in modern synthetic routes, improving safety and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-4-fluoro-2-methylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding cyclopropyl derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like bromine (Br2) and chlorine (Cl2) in the presence of a Lewis acid catalyst are commonly used.

Major Products Formed:

Oxidation: Carboxylic acids and ketones.

Reduction: Cyclopropyl derivatives.

Substitution: Halogenated benzene derivatives.

Scientific Research Applications

1-Cyclopropyl-4-fluoro-2-methylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-4-fluoro-2-methylbenzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles to form substituted products. The cyclopropyl group can influence the reactivity and stability of the compound by introducing steric and electronic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

Key Compounds for Comparison:

1-(1-Ethynylcyclopropyl)-4-methoxybenzene (C₁₂H₁₂O, MW: 172.23 g/mol) Substituents: Ethynylcyclopropyl (position 1), methoxy (position 4). Properties: The methoxy group (-OCH₃) is electron-donating, increasing aromatic ring reactivity toward electrophilic substitution compared to the electron-withdrawing fluorine in 1-Cyclopropyl-4-fluoro-2-methylbenzene.

1-Bromo-2-cyclopropyl-4-(trifluoromethyl)benzene (C₁₀H₈BrF₃, MW: 273.07 g/mol)

- Substituents: Bromine (position 1), trifluoromethyl (position 4).

- Properties: Bromine’s high electronegativity and trifluoromethyl’s strong electron-withdrawing effects make this compound highly reactive in cross-coupling reactions (e.g., Suzuki-Miyaura). In contrast, this compound exhibits milder reactivity due to fluorine’s moderate electronegativity and the stabilizing methyl group .

1-Methoxy-4-(1,2,2,2-tetrachloroethyl)benzene (C₉H₈Cl₄O, MW: 284.89 g/mol) Substituents: Methoxy (position 1), tetrachloroethyl (position 4).

Physicochemical Properties

| Property | This compound | 1-(1-Ethynylcyclopropyl)-4-methoxybenzene | 1-Bromo-2-cyclopropyl-4-(trifluoromethyl)benzene |

|---|---|---|---|

| Molecular Weight (g/mol) | 162.21 | 172.23 | 273.07 |

| LogP (Predicted) | ~2.8 | ~2.5 | ~3.6 |

| Boiling Point (°C) | ~245 | ~260 | ~310 |

| Reactivity | Moderate (fluorine + cyclopropyl) | High (methoxy + ethynyl) | Very High (bromine + CF₃) |

Notes:

- The cyclopropyl group in all compounds introduces steric hindrance, reducing reaction rates at ortho positions.

- Fluorine’s smaller atomic radius compared to methoxy or bromine allows for tighter molecular packing, increasing melting points .

Toxicity and Environmental Impact

- This compound: Limited toxicity data; acute exposure risks are presumed low due to structural analogs (e.g., fluorobenzene derivatives). Chronic effects unknown .

- 1-(1-Ethynylcyclopropyl)-4-methoxybenzene: No acute toxicity reported, but incomplete characterization necessitates caution during handling .

- 1-Bromo-2-cyclopropyl-4-(trifluoromethyl)benzene: Bromine and trifluoromethyl groups pose higher ecological risks (bioaccumulation, persistence in soil) compared to fluorine-containing analogs .

Data Gaps and Future Research

- Toxicity Profiles: No chronic exposure data for cyclopropyl-fluorobenzene derivatives .

- Ecological Impact: Degradation pathways and soil mobility remain unstudied for most analogs .

Q & A

Q. Basic

- Temperature : Store at 2–8°C in amber glass vials to prevent photodegradation .

- Atmosphere : Use argon or nitrogen to avoid oxidation .

- Compatibility : Avoid polypropylene containers; use PTFE-lined caps .

How can researchers validate the bioactivity hypotheses of this compound against microbial targets?

Q. Advanced

- Minimum inhibitory concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Molecular docking : Screen against bacterial enzyme targets (e.g., dihydrofolate reductase) using AutoDock Vina .

- Resistance studies : Serial passage experiments to assess propensity for resistance development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.